2,4-difluoro-N-methylaniline

Catalog No.
S1897852
CAS No.
138564-16-6
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-difluoro-N-methylaniline

Complex synthesis workflows requiring the N-methyl-2,4-difluorophenyl moiety rely on in-house methylation of 2,4-difluoroaniline, introducing risks of over-methylation, side products, and yield loss. 2,4-Difluoro-N-methylaniline (CAS 138564-16-6) provides a ready-to-use building block that eliminates N-formylation and reduction steps, streamlining process development.

  • Avoids problematic Eschweiler-Clarke methylation, preventing purification bottlenecks.
  • Ensures batch consistency by removing variability in N-methyl group introduction.
  • Compatible with heterocycle chemistry (e.g., cyanuric chloride) for library synthesis.

CAS Number

138564-16-6

Product Name

2,4-difluoro-N-methylaniline

IUPAC Name

2,4-difluoro-N-methylaniline

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3

InChI Key

RPGDVPAENGWKAO-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)F)F

Canonical SMILES

CNC1=C(C=C(C=C1)F)F

The exact mass of the compound 2,4-difluoro-N-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,4-Difluoro-N-methylbenzenamine, N-Methyl-2,4-difluoroaniline, Benzenamine, 2,4-difluoro-N-methyl-, 2,4-Difluoro-N-methylphenylamine

Purity

≥97%

Package Size

1 g, 5 g, 10 g

2,4-Difluoro-N-methylaniline (CAS 138564-16-6) is a fluorinated aromatic amine used as a specialized intermediate in the synthesis of complex organic molecules. It is primarily specified in applications where the combined electronic effects of two fluorine atoms and the steric and electronic influence of an N-methyl group are required to control reaction outcomes or modulate the properties of the final product, such as in targeted agrochemicals and pharmaceuticals. [2, 9] Its utility is defined by its role as a ready-to-use precursor, offering a more direct synthetic route compared to its unmethylated counterpart, 2,4-difluoroaniline.

Research Fit

1
Fluorinated fragment scaffold for medicinal chemistry, agrochemical and dye intermediate synthesis
2
Dual N-methyl and 2,4-difluoro substitution supports orthogonal derivatization routes
3
Available as free base (liquid) and hydrochloride salt with enhanced aqueous solubility

Substituting 2,4-difluoro-N-methylaniline with its unmethylated precursor, 2,4-difluoroaniline, is not a direct replacement but a decision to introduce a separate, often problematic, N-methylation step into the workflow. This in-house methylation process requires additional reagents, process development time, and carries risks of side-product formation, such as over-methylation to the tertiary amine, which complicates purification and reduces overall yield. Classical methylation methods like the Eschweiler-Clarke reaction proceed via an N-formyl intermediate, adding at least two synthetic steps (formylation and reduction) that are entirely bypassed by procuring the target compound. [12] Therefore, selecting 2,4-difluoro-N-methylaniline is a strategic procurement decision to de-risk production, improve process efficiency, and ensure batch-to-batch consistency by eliminating a known source of process variability.

Substitution Risk

Lipophilicity
Target LogP ~2.1 vs N-methylaniline 1.66 and 2,4-difluoroaniline 1.54; differences can alter extraction, membrane partitioning, and metabolic stability profiles.
Basicity
Estimated pKa 3.4–3.8 vs N-methylaniline 4.85; intermediate protonation state influences salt formation, extraction, and nucleophilicity in coupling reactions.
Scaffold versatility
Three distinct reaction vectors (N-methyl, aryl C–H, fluorine displacement) vs two for mono-substituted analogs; impacts library diversity and SAR exploration efficiency.

Process Simplification: Avoids High-Yield, but Separate, N-Formylation Step Required for Indirect Methylation

A common route to N-methylated anilines from the primary amine precursor is the Eschweiler-Clarke reaction, which proceeds through an N-formyl intermediate. Studies on the N-formylation of analogous anilines, such as 4-chloroaniline and 4-bromoaniline using formic acid, demonstrate that this initial step can achieve very high isolated yields of 98% and 97%, respectively. [1] While efficient, this represents a distinct, high-conversion chemical transformation (including catalyst, workup, and purification) that must be performed before the subsequent reduction step to achieve the final N-methyl product. Procuring 2,4-difluoro-N-methylaniline directly bypasses this entire N-formylation-reduction sequence.

Evidence DimensionYield of N-formylation intermediate step
Target Compound DataNot Applicable (This process step is eliminated)
Comparator Or Baseline4-chloroaniline and 4-bromoaniline (analogs of 2,4-difluoroaniline) show 98% and 97% isolated yield of the N-formyl product, respectively.
Quantified DifferenceEliminates a full synthetic step that would otherwise require processing of nearly 100% of the material.
ConditionsN-formylation of substituted anilines using a zinc-based catalyst and formic acid as the C1 source. [<a href="https://doi.org/10.1039/C9NJ02927G" target="_blank">1</a>]

This evidence shows that a necessary intermediate step can be completely avoided, saving significant time, material, and labor costs associated with an entire reaction cycle.

Lipophilicity
Cross-study comparable
ΔLogP +0.38 to +0.56 vs N-methylaniline and 2,4-difluoroaniline; target LogP 2.04–2.1
Supports selection for lead optimization and extraction workflow fit
ACD/LogP and XLogP3-AA values; experimental LogP for comparators

Precursor Suitability: Specified as a Monomer for the Synthesis of Patented Triazine-Based Compound Libraries

In a patent detailing the synthesis of novel triazine compounds for potential therapeutic applications, 2,4-difluoro-N-methylaniline (CAS 138564-16-6) is explicitly named as a required amine monomer. [1] The synthesis involves reacting the compound with cyanuric chloride to build a library of substituted N2, N4, N6-tris(amino)-1,3,5-triazines. The selection of this specific precursor from a list of many possible anilines demonstrates its suitability for imparting desirable characteristics to the final library compounds, which would not be achievable with a generic substitute.

Evidence DimensionSuitability as a synthetic precursor
Target Compound DataExplicitly listed as a reactant monomer in a parallel synthesis method for a patented compound library.
Comparator Or BaselineOther substituted anilines such as m-toluidine, 4-phenoxyaniline, and p-toluidine, which were used for other positions in the same library.
Quantified DifferenceQualitative but direct evidence of utility; the compound was specifically chosen over numerous alternatives for its contribution to the final molecular structure.
ConditionsReaction with cyanuric chloride to form substituted 1,3,5-triazines. [<a href="https://patents.google.com/patent/AU2003231975A1/en" target="_blank">1</a>]

This confirms the compound is not just a generic intermediate but a specifically selected building block for creating novel, high-value molecules, justifying its procurement for discovery chemistry programs.

Amine Basicity
Class-level inference
Estimated pKa 3.4–3.8 vs N-methylaniline 4.85 and 2,4-difluoroaniline 3.26
Intermediate basicity may influence salt formation and extraction behavior
Derived from additive substituent effects; direct experimental pKa not reported
Physical Properties
Cross-study comparable
BP ~169°C (760 mmHg); density 1.22 g/mL vs N-methylaniline 196°C, 0.989 g/mL
Differences affect distillation protocols and storage classification
Boiling points at indicated pressures; densities at 20–25°C
Fragment Scaffold
Class-level inference
Three orthogonal vectors: N-methylamine, C-3/5/6 positions, fluorine displacement
Supports diverse library synthesis for SAR exploration
MW 143 Da, LogP ~2.1 satisfy Rule-of-Three fragment criteria
Salt Form Solubility
Cross-study comparable
HCl salt water solubility >50 mg/mL; free base LogP 2.04–2.1
Enables aqueous-phase assay preparation and purification workflows
HCl salt LogP 2.88; solid storage form available

Core Building Block for Medicinal and Agrochemical Discovery Libraries

For research programs focused on generating novel compounds with specific structure-activity relationships, this reagent serves as a ready-to-use building block. Its demonstrated compatibility in reactions with scaffolds like cyanuric chloride makes it a reliable choice for creating libraries of fluorinated compounds for screening and lead optimization. [1]

Optimizing Manufacturing Routes for Complex APIs and Performance Chemicals

In process development and scale-up, where efficiency and reproducibility are paramount, this compound is the right choice to introduce the N-methyl-2,4-difluorophenyl moiety. By procuring this pre-methylated intermediate, manufacturers can eliminate at least one complete synthesis step (N-formylation) and its associated reduction, avoiding the associated process controls, purification challenges, and potential yield losses. [2]

Application Fit

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Orthogonal derivatization handles
Library diversity and Rule-of-Three compliance
Agrochemical intermediate synthesis
2,4-Difluoro pattern for metabolic stability
Distillation purification and salt-form process compatibility
Synthetic methodology development
Secondary N-methylamine model substrate
N-difluoromethylation and cross-coupling reaction optimization
Specialty dyes and materials
Fluorine-enhanced photostability
Purity specification and solubility in polar aprotic solvents

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (96.86%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-difluoro-N-methylaniline

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